

# Belumosudil's Selectivity for ROCK2 Over ROCK1: A Comparative Guide

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## Compound of Interest

Compound Name: *Belumosudil*

Cat. No.: *B1681009*

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**Belumosudil** (formerly KD025) is a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), a key enzyme implicated in various cellular processes, including immune regulation and fibrosis.<sup>[1][2]</sup> Its targeted action on ROCK2 over its isoform, ROCK1, is a critical attribute that defines its therapeutic potential and safety profile. This guide provides a detailed evaluation of **Belumosudil**'s selectivity, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.

## Potency and Selectivity: A Quantitative Comparison

The inhibitory activity of **Belumosudil** against ROCK1 and ROCK2 has been determined through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric for potency.

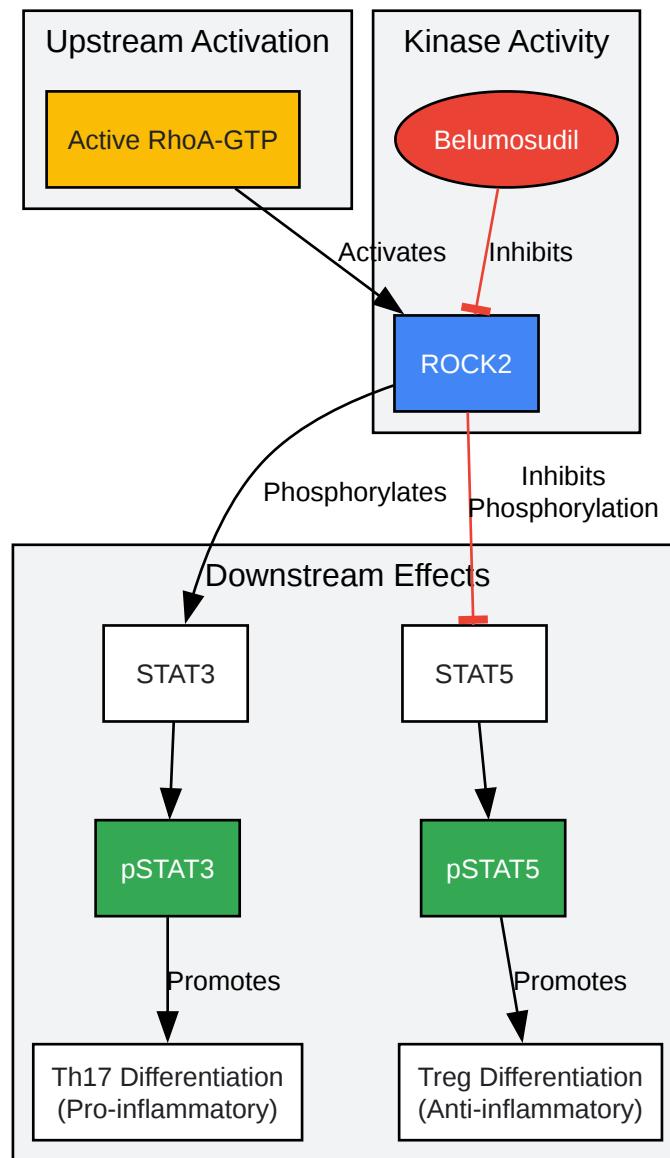
Compound	Target	IC50	Selectivity (ROCK1/ROCK2)
Belumosudil	ROCK2	105 nM[3][4]	~228-fold
ROCK1	24 $\mu$ M[3][4]		
Y-27632	ROCK1	$K_i$ of 140 nM[5]	~2.1-fold
ROCK2	$K_i$ of 300 nM[5]		
Fasudil	ROCK (general)	$K_i$ of 1.6 $\mu$ M (PKA, PKG)[5]	Less selective
GSK429286A	ROCK1	14 nM[5]	~4.5-fold
ROCK2	63 nM[5]		

As the data indicates, **Belumosudil** demonstrates a significant and high selectivity for ROCK2 over ROCK1, with a selectivity ratio of approximately 228-fold.[3][4] This is in contrast to other well-known ROCK inhibitors such as Y-27632 and GSK429286A, which exhibit lower selectivity between the two isoforms.[5] Fasudil is a less selective inhibitor of the Rho kinase family.[5]

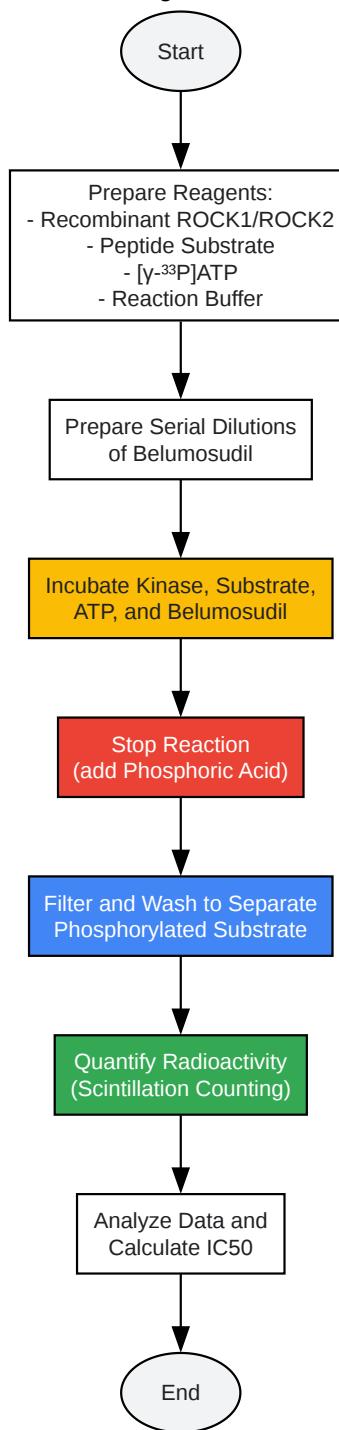
## Mechanism of Action: Targeting the ROCK2 Signaling Pathway

**Belumosudil** exerts its therapeutic effects by binding to the ATP-binding pocket of the ROCK2 enzyme, thereby inhibiting its kinase activity.[1] This targeted inhibition disrupts downstream signaling pathways that are crucial in the pathogenesis of inflammatory and fibrotic diseases.[1][6] Specifically, ROCK2 inhibition by **Belumosudil** has been shown to modulate the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T (Treg) cells.[1][7] This is achieved by down-regulating the phosphorylation of STAT3 and up-regulating the phosphorylation of STAT5, respectively, leading to a restoration of immune homeostasis.[7][8]

## ROCK2 Signaling Pathway and Belumosudil Inhibition



## Workflow for Determining ROCK Inhibitor Selectivity

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